

# Technical Support Center: GSK1838705A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during experiments with **GSK1838705A**. While specific data on lot-to-lot variability of **GSK1838705A** is not publicly available, this guide provides strategies to minimize experimental variability and ensure consistent results.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary targets of **GSK1838705A**?

**GSK1838705A** is a potent, ATP-competitive small-molecule kinase inhibitor. Its primary targets are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[\[1\]](#)[\[2\]](#)[\[3\]](#) It also demonstrates potent inhibition of Anaplastic Lymphoma Kinase (ALK).[\[2\]](#)[\[4\]](#)

**Q2:** What are the recommended storage conditions for **GSK1838705A**?

For long-term storage, **GSK1838705A** powder should be stored at -20°C and is stable for at least four years.[\[3\]](#) Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[\[1\]](#)

**Q3:** How should I prepare stock solutions of **GSK1838705A**?

**GSK1838705A** is soluble in DMSO.[\[1\]](#) For example, it is soluble up to 107 mg/mL (200.91 mM) in fresh DMSO.[\[1\]](#) It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[\[1\]](#) For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline are often used to create a suspension for oral administration.[\[5\]](#)

Q4: What are the typical in vitro working concentrations for **GSK1838705A**?

The effective concentration of **GSK1838705A** will vary depending on the cell line and the specific assay. In cellular phosphorylation assays, it potently inhibits IGF-1R and IR phosphorylation with IC<sub>50</sub> values of 85 nM and 79 nM, respectively.[1][6] For cell proliferation assays, the EC<sub>50</sub> values can range from 24 nM to over 8 μM in different cancer cell lines.[1][3]

Q5: Are there any known off-target effects of **GSK1838705A**?

While **GSK1838705A** is highly selective for IGF-1R, IR, and ALK, it has been profiled against a panel of other kinases and showed minimal to no inhibition at concentrations up to 1 μM.[7] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

## Troubleshooting Guides

### Issue 1: Inconsistent IC<sub>50</sub>/EC<sub>50</sub> Values Between Experiments

| Potential Cause       | Troubleshooting Step                                                                                                                                                |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound Instability  | Ensure proper storage of both the powder and stock solutions as recommended. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Solvent Quality       | Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can affect the solubility and stability of the compound. <a href="#">[1]</a>           |
| Cell Line Variability | Ensure consistent cell passage number and health. Perform regular cell line authentication to rule out contamination or genetic drift.                              |
| Assay Conditions      | Standardize all assay parameters, including cell seeding density, serum concentration in the media, incubation times, and the specific assay kit/reagents used.     |
| Pipetting Errors      | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent compound dilution.                                          |

## Issue 2: Reduced or No Compound Activity in In Vivo Studies

| Potential Cause        | Troubleshooting Step                                                                                                                                                                                                                                         |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Bioavailability   | Ensure the correct formulation is used for the route of administration. For oral gavage, a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be required. <sup>[5]</sup> Prepare fresh formulations for each experiment. |
| Incorrect Dosing       | Verify the dose calculations and the concentration of the dosing solution. Published efficacious doses in mouse xenograft models range from 30 mg/kg to 60 mg/kg. <sup>[1]</sup>                                                                             |
| Metabolic Instability  | Consider the metabolic stability of the compound in the chosen animal model.                                                                                                                                                                                 |
| Tumor Model Resistance | The specific tumor model may have intrinsic or acquired resistance to IGF-1R/IR/ALK inhibition.                                                                                                                                                              |

## Assessing Lot-to-Lot Variability

If you suspect lot-to-lot variability is the cause of inconsistent results, a systematic approach is necessary.

## Experimental Workflow for Lot Comparison

[Click to download full resolution via product page](#)

Caption: Workflow for comparing different lots of **GSK1838705A**.

## Quantitative Data Summary

### In Vitro Potency of GSK1838705A

| Target/Assay                      | IC50 / Ki / EC50    | Species/Context                      | Reference                                                   |
|-----------------------------------|---------------------|--------------------------------------|-------------------------------------------------------------|
| IGF-1R (kinase assay)             | IC50: 2.0 nM        | Recombinant Protein                  | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| appKi: 0.7 nM                     | Recombinant Protein | <a href="#">[1]</a>                  |                                                             |
| Insulin Receptor (kinase assay)   | IC50: 1.6 nM        | Recombinant Protein                  | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| appKi: 1.1 nM                     | Recombinant Protein | <a href="#">[1]</a>                  |                                                             |
| ALK (kinase assay)                | IC50: 0.5 nM        | Recombinant Protein                  | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Ki: 0.35 nM                       | Recombinant Protein | <a href="#">[1]</a>                  |                                                             |
| IGF-1R Phosphorylation (cellular) | IC50: 85 nM         | In Cells                             | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| IR Phosphorylation (cellular)     | IC50: 79 nM         | In Cells                             | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Cell Proliferation (L-82)         | EC50: 24 nM         | Human anaplastic large cell lymphoma | <a href="#">[1]</a>                                         |
| Cell Proliferation (SUP-M2)       | EC50: 28 nM         | Human anaplastic large cell lymphoma | <a href="#">[1]</a>                                         |
| Cell Proliferation (SK-ES)        | EC50: 141 nM        | Human Ewing's sarcoma                | <a href="#">[1]</a>                                         |
| Cell Proliferation (MCF-7)        | EC50: 203 nM        | Human breast adenocarcinoma          | <a href="#">[1]</a>                                         |

## Signaling Pathway

### GSK1838705A Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Inhibition of IGF-1R, IR, and ALK signaling by **GSK1838705A**.

## Experimental Protocols

### General Protocol for Cell Proliferation Assay (e.g., CellTiter-Glo®)

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.<sup>[7]</sup> For suspension cells, seed and proceed to treatment on the same day.
- Compound Preparation: Prepare a serial dilution of **GSK1838705A** in the appropriate cell culture medium.
- Cell Treatment: Remove the existing medium from the adhered cells and add the medium containing different concentrations of **GSK1838705A**. Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified CO<sub>2</sub> incubator.[7]
- Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC<sub>50</sub> value using a suitable curve-fitting software.[1]

## General Protocol for Western Blotting to Assess Target Inhibition

- Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for a few hours before treatment with various concentrations of **GSK1838705A** for a specified duration (e.g., 2-4 hours).[7][8]
- Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., 30 ng/mL IGF-1 for IGF-1R or 3 µg/mL insulin for IR) for a short period (e.g., 15-20 minutes) to induce receptor phosphorylation.[7][8]
- Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt).
- Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

- Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 4. [apexbt.com](http://apexbt.com) [apexbt.com]
- 5. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 6. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: GSK1838705A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684688#gsk1838705a-lot-to-lot-variability\]](https://www.benchchem.com/product/b1684688#gsk1838705a-lot-to-lot-variability)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)